Ziprasidone D8
Overview
Description
Ziprasidone D8 is a deuterium-labeled version of Ziprasidone . Ziprasidone, sold under the brand name Geodon among others, is an atypical antipsychotic used to treat schizophrenia and bipolar disorder . It may be used by mouth and by injection into a muscle .
Molecular Structure Analysis
Ziprasidone D8 has a molecular weight of 420.98 and a molecular formula of C21H13D8ClN4OS . It is a potent antipsychotic, antagonizing 5-HT and dopamine receptors .
Physical And Chemical Properties Analysis
Ziprasidone D8 is a solid substance . It is intended for use as an internal standard for the quantification of Ziprasidone by GC- or LC-MS .
Scientific Research Applications
Treatment of Schizophrenia
Ziprasidone D8 is used in the treatment of schizophrenia . A study found that a low dose of Ziprasidone in combination with Sertraline was more effective in treating clinical symptoms than Ziprasidone monotherapy . The combination treatment also significantly improved psychosocial functioning compared to Ziprasidone alone .
Treatment of Acute Mania
Ziprasidone D8 is also indicated for the treatment of acute mania . However, its utility in mania and mixed states lacks comparative data .
Treatment of Mood Disorders
Beyond its indicated uses, Ziprasidone D8 is also used to treat mood disorders . The choice of antipsychotic can depend on multiple complex factors, and Ziprasidone D8 provides an option with a unique mix of advantages and disadvantages .
Treatment of Anxiety Disorders
Ziprasidone D8 is also used in the treatment of anxiety disorders . The medication is prescribed more frequently, alone and in combination, for an increasing breadth of indications .
Treatment of Behavior Disorders
In addition to the above, Ziprasidone D8 is used to treat behavior disorders . With the availability of a variety of antipsychotics each with a unique mix of advantages and disadvantages, clinicians and patients navigate treatment choices to identify preferred options .
Nasal Delivery for CNS Targeting
The nasal route acts as a promising delivery route for CNS targeting drugs due to improved bioavailability and can reduce peripheral side effects . An in-situ nasal gel of Ziprasidone-β-cyclodextrin has been studied for improvement in the bioavailability of the drug .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Several papers were found during the search. One paper discusses the improvement of the dissolution rate of Ziprasidone free base from solid oral formulations . Another paper provides an evidence review and clinical guidance for the use of Ziprasidone in Canada . A third paper discusses improved Ziprasidone formulations with enhanced bioavailability in the fasted state and a reduced food effect .
Mechanism of Action
- Notably, it has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics like olanzapine, quetiapine, risperidone, and aripiprazole .
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UFBJYANTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1126745-58-1 | |
Record name | 1126745-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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